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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-

methoxybenzonitrile

CAS No.: 719274-37-0

Cat. No.: B1344258

Get Quote

H NMR,

C NMR, IR, MS) and Quality Control Protocol.

Introduction & Structural Context[1][2][3][4][5][6][7]
[8][9][10]
4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 100134-82-5 / Analogues) serves as a strategic

scaffold in the construction of pharmacophores, particularly quinazoline-based kinase

inhibitors. Its structural integrity is defined by three distinct functionalities: a nitrile group

(electron-withdrawing), a methoxy group (electron-donating, ortho to nitrile), and a benzyloxy

group (electron-donating, para to nitrile).

Accurate characterization requires distinguishing this regioisomer from its isomer, 4-

(benzyloxy)-3-methoxybenzonitrile (vanillin series). The 2-methoxy position induces specific

shielding effects on the aromatic protons that are diagnostic in NMR spectroscopy.
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Structural Validation Workflow
The following directed acyclic graph (DAG) illustrates the logical flow for validating this

compound during synthesis.
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Figure 1: Step-wise analytical workflow for structural validation of the intermediate.

Experimental Spectroscopic Data
Infrared Spectroscopy (FT-IR)
The infrared spectrum provides the fastest " go/no-go " decision point. The nitrile stretch is

distinct and isolated from the fingerprint region.

Functional Group
Wavenumber (

)
Intensity Assignment

Nitrile (C≡N) 2218 – 2225 Strong/Sharp
Diagnostic stretch for

aromatic nitrile.

C-H (Aromatic) 3030 – 3060 Weak
Aromatic ring C-H

stretching.

C-H (Aliphatic) 2940 – 2970 Medium
Methoxy/Benzylic C-H

stretching.

C=C (Aromatic) 1580 – 1605 Strong
Benzene ring skeletal

vibrations.

C-O (Ether) 1250 – 1275 Strong
Aryl-alkyl ether

stretching (Ar-O-C).

Application Note: The absence of a broad O-H stretch (
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) confirms the complete alkylation of the starting material (4-hydroxy-2-methoxybenzonitrile).

Mass Spectrometry (ESI-MS)
Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation

pattern dominated by the stability of the benzyl cation.

Formula:

Exact Mass: 239.0946 Da

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

Ion (

)
Identity Mechanism

240.1
Protonated molecular ion

(Base peak in soft ionization).

262.1
Sodium adduct (Common in

glass/solvent contamination).

91.0

Tropylium/Benzyl cation

(Characteristic cleavage of

benzyl ether).

Fragmentation Pathway Visualization:

[M+H]⁺
m/z 240.1

Benzyl Cation
[C7H7]⁺
m/z 91.0

C-O Bond Cleavage

Phenol Radical/Neutral
(Loss of Benzyl)
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Figure 2: Primary fragmentation pathway observed in MS/MS experiments.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming the 2-methoxy regiochemistry. The coupling constants (

) and chemical shifts (

) distinguish the protons on the central benzene ring.

Solvent:

(Standard) or

(for solubility). Frequency: 400 MHz for

H.[1]

H NMR Data (400 MHz,

)
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment Analysis

7.46 Doublet (d) 1H 8.5 H-6

Deshielded

by ortho-CN

group.

7.35 – 7.42 Multiplet (m) 5H - Ph (Benzyl)

Overlapping

aromatic

protons of the

benzyl group.

6.58
Doublet of

Doublets (dd)
1H 8.5, 2.2 H-5

Shielded by

adjacent OBn

group.

Coupled to H-

6 and H-3.

6.52 Doublet (d) 1H 2.2 H-3

Most shielded

aromatic

proton

(between

OMe and

OBn).

5.11 Singlet (s) 2H -
O-CH

-Ph

Characteristic

benzylic

methylene

peak.

3.89 Singlet (s) 3H - O-CH Methoxy

group.

Key Diagnostic Feature: The H-6 proton appears significantly downfield (~7.46 ppm) compared

to H-3 and H-5 due to the electron-withdrawing nature of the nitrile group at C-1. If the methoxy

group were at position 3 (vanillin series), the splitting pattern and shifts would differ significantly

(e.g., H-2 would be a singlet).
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C NMR Data (100 MHz,

)
Shift (

, ppm)
Carbon Type Assignment

163.5 Quaternary (C) C-4 (Attached to OBn)

162.1 Quaternary (C) C-2 (Attached to OMe)

135.8 Quaternary (C) C-1' (Benzyl ipso)

133.5 Methine (CH) C-6 (Ortho to CN)

128.7, 128.4, 127.5 Methine (CH) Ph (Benzyl aromatic carbons)

119.2 Quaternary (C) CN (Nitrile)

106.8 Methine (CH) C-5

99.5 Methine (CH)
C-3 (Most shielded aromatic

carbon)

93.5 Quaternary (C) C-1 (Ipso to CN)

70.5
Methylene (CH

)

O-CH

-Ph

56.1
Methyl (CH

)

O-CH

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without line broadening:

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(99.8% D) containing 0.03% TMS as an internal standard.

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug

within a glass pipette directly into the NMR tube.

Shimming: Ensure automated gradient shimming is performed to resolve the meta coupling (

Hz) between H-3 and H-5.

Quality Control Specifications
For use as a pharmaceutical intermediate, the following criteria are recommended:

Appearance: White to off-white crystalline solid.

Purity (HPLC): >98.0% (Area %).[2]

Residual Solvent: <5000 ppm (check for acetone/ethanol peaks in NMR).

Identity:

H NMR and IR must match reference spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]

3. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
& Structural Validation of 4-(Benzyloxy)-2-methoxybenzonitrile]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1344258/docs#technical-
whitepaper-spectroscopic-characterization-structural-validation-of-4-benzyloxy-2-
methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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